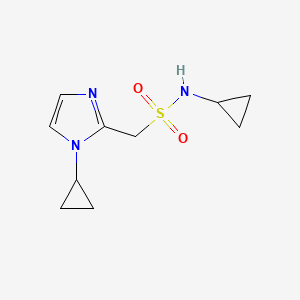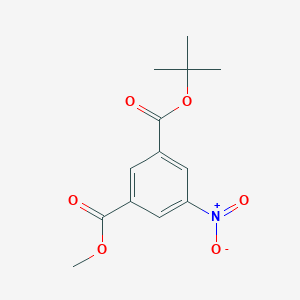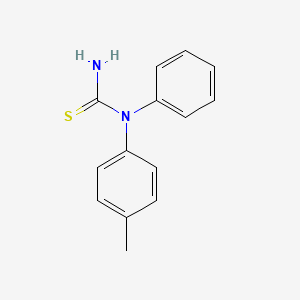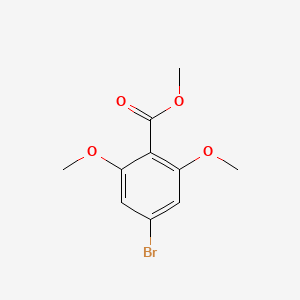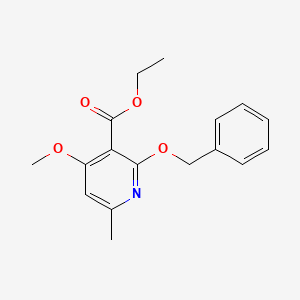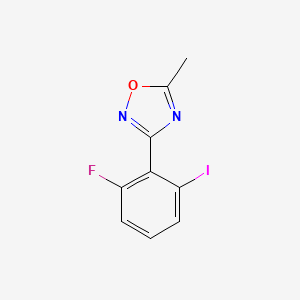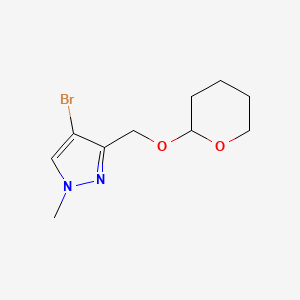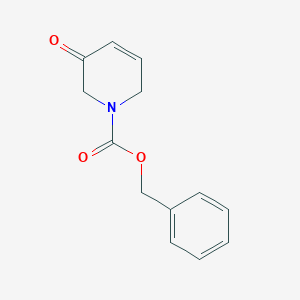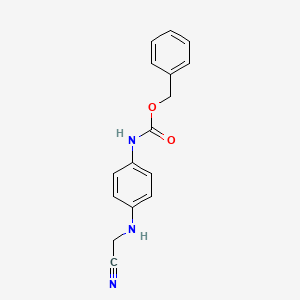
2,6-Dibromo-3-chloro-5-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dibromo-3-chloro-5-nitropyridine is a heterocyclic aromatic compound with the molecular formula C₅HBr₂ClN₂O₂ and a molecular mass of 316.33 g/mol . This compound is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a pyridine ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-3-chloro-5-nitropyridine typically involves the bromination and chlorination of nitropyridine derivatives. For instance, 3-nitropyridine can be brominated using bromine in the presence of a catalyst to yield 2,6-dibromo-3-nitropyridine . The chlorination step can be achieved using thionyl chloride or phosphorus pentachloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-3-chloro-5-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is a typical setup for reducing the nitro group.
Major Products Formed
Scientific Research Applications
2,6-Dibromo-3-chloro-5-nitropyridine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the development of bioactive molecules and pharmaceuticals.
Medicine: The compound is investigated for its potential use in drug discovery and development.
Industry: It is utilized in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-3-chloro-5-nitropyridine involves its reactivity towards nucleophiles and reducing agents. The presence of electron-withdrawing groups (bromine, chlorine, and nitro) on the pyridine ring makes it highly reactive in substitution and reduction reactions . The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2,6-Dibromo-3-chloro-5-nitropyridine is unique due to the combination of bromine, chlorine, and nitro groups on the pyridine ring. This unique combination imparts distinct reactivity and makes it a valuable intermediate for synthesizing a wide range of derivatives .
Properties
CAS No. |
55304-81-9 |
|---|---|
Molecular Formula |
C5HBr2ClN2O2 |
Molecular Weight |
316.33 g/mol |
IUPAC Name |
2,6-dibromo-3-chloro-5-nitropyridine |
InChI |
InChI=1S/C5HBr2ClN2O2/c6-4-2(8)1-3(10(11)12)5(7)9-4/h1H |
InChI Key |
DISJSVBEEGHXTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)Br)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


